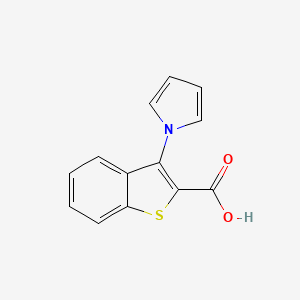

3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 . It is also known as 3-Pyrrol-1-yl-benzoic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring attached to a benzoic acid group . The InChI key for this compound is PODFNQCZFHLJPH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The molecular weight of this compound is 187.19 g/mol . It has a topological polar surface area of 42.2 Ų . The compound has one hydrogen bond donor and two hydrogen bond acceptors .Applications De Recherche Scientifique

Antibacterial Properties

Research has identified a series of compounds derived from 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid, specifically hydrazides, which have demonstrated significant antibacterial properties. This suggests potential applications in developing new antibacterial agents (Костенко et al., 2015).

Organic Synthesis and Functionalization

The compound has also found use in the realm of organic synthesis, particularly in the ruthenium-catalyzed oxidative vinylation of heteroarene carboxylic acids. This process, which includes thiophene-2-carboxylic acids and similar structures, efficiently proceeds through directed C-H bond cleavage, leading to regioselective vinylation. This methodology opens pathways for the synthesis of vinylated organic compounds, which are valuable in various chemical manufacturing processes (Ueyama et al., 2011).

Chemoselective Synthesis

Another application is found in chemoselective synthesis, where derivatives of this compound, like the 3-methyl variant, are produced using specific reducing agents. Such chemoselective methods are crucial for creating compounds with precise structural features for pharmaceuticals, materials science, and further research (Jayaraman et al., 2010).

Hybrid Material Development

In the development of hybrid organic-inorganic materials, derivatives of pyrrole carboxylic acid, including 4-(1H-pyrrol-1-yl)benzoate, have been intercalated into layered double hydroxides (LDHs). These materials exhibit unique structural and functional properties, suggesting applications in catalysis, drug delivery systems, and advanced composite materials (Tronto et al., 2008).

Crystal Structure Analysis

The crystal structure analysis of benzothiophene-based compounds, including 1-benzothiophene-2-carboxylic acid, highlights their potential in pharmacological applications. The detailed structural information aids in understanding the molecular basis of their activity and in designing new compounds with improved therapeutic efficacy (Dugarte-Dugarte et al., 2021).

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-pyrrol-1-yl-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c15-13(16)12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17-12/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOABMASIVCDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N1-(furan-2-ylmethylene)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2588917.png)

![1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B2588918.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2588919.png)

![8-cyclopentyl-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588923.png)

![1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine](/img/structure/B2588925.png)

![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2588927.png)

![N-(4-BROMOPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2588928.png)

![3,4-diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2588929.png)

![Methyl 3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2588930.png)

![2-(4-Butoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B2588931.png)

![3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2588933.png)